Bis(2-ethylhexyl) azelate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWGXBPVPXVXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026697 | |

| Record name | Bis(2-ethylhexyl) nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [HSDB] Clear liquid with a mild odor; [HallStar MSDS] | |

| Record name | Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-ethylhexyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C @ 5 mm Hg | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in ethanol, acetone, benzene | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 @ 25 °C/4 °C | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

103-24-2 | |

| Record name | Dioctyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-ethylhexyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D67SBH6QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °C | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) azelate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) azelate, a diester of azelaic acid and 2-ethylhexanol, is a versatile chemical compound with significant applications across various industries, most notably as a primary plasticizer. Its unique combination of properties, including excellent low-temperature flexibility and low volatility, makes it a subject of interest for material science and potentially for specialized applications in drug formulation and delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its synthesis and potential biological interactions.

Introduction

This compound, also known as dioctyl azelate (DOZ), is a colorless, odorless liquid. Its primary function is as a plasticizer, an additive that increases the plasticity or fluidity of a material. It is particularly valued for its ability to impart flexibility to polymers at low temperatures, a critical characteristic for applications in cold environments. Beyond its use in plastics, its properties suggest potential utility in other areas, such as a base for synthetic lubricants and in certain specialty formulations. This guide aims to consolidate the key technical data on this compound to support research and development activities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and for designing experimental procedures.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless, odorless liquid | [1] |

| Molecular Formula | C25H48O4 | [1][2] |

| Molecular Weight | 412.65 g/mol | [1][2] |

| Melting Point | -78 °C | [1][2] |

| Boiling Point | 237 °C at 5 mm Hg | [1][2] |

| Density | 0.915 g/cm³ at 25 °C | [1][2] |

| Refractive Index | 1.446 at 25 °C | [1] |

| Flash Point | 184.60 °C | [2] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene | [1] |

Toxicological and Safety Data

| Property | Value | Reference |

| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg bw | [3] |

| Skin Irritation | Low potential | [3] |

| Eye Irritation | Low potential | [3] |

| Sensitization | No available information | [3] |

| Genotoxicity | Not genotoxic in bacterial and chromosomal aberration tests in vitro | [3] |

| Reproductive/Developmental Toxicity (NOAEL, rat) | 1000 mg/kg bw/day | [3] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of the physical and chemical properties of a substance. Below are the protocols for key experiments related to this compound.

Determination of Boiling Point (OECD Test Guideline 103)

The boiling point of this compound can be determined using one of the methods described in the OECD Test Guideline 103. The dynamic method is a suitable choice.

Principle: This method involves measuring the vapor recondensation temperature of the substance while it is boiling. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

A boiling flask with a reflux condenser.

-

A temperature measuring device (e.g., a calibrated thermometer or thermocouple) with an accuracy of ± 0.5 K.

-

A pressure measuring device.

-

A heating source.

Procedure:

-

Place a small volume of this compound into the boiling flask.

-

Assemble the apparatus, ensuring the temperature measuring device is positioned to accurately measure the temperature of the vapor phase without being in contact with the liquid.

-

Gradually heat the flask.

-

Record the temperature and pressure once the liquid is boiling and a stable temperature is observed in the vapor phase.

-

To obtain the boiling point at a specific pressure (e.g., 5 mm Hg), the pressure inside the apparatus must be controlled using a vacuum system.

-

Corrections for pressure can be made using the Sidney-Young equation if the boiling point is determined at a pressure other than the standard atmospheric pressure.

Determination of Kinematic Viscosity (ASTM D445)

The kinematic viscosity of this compound can be determined following the ASTM D445 standard test method.

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

A constant temperature bath capable of maintaining the desired temperature with high precision (e.g., ±0.02 °C).

-

A stopwatch or other suitable timing device.

-

A thermometer.

Procedure:

-

Select a clean, dry, calibrated viscometer such that the flow time will be not less than 200 seconds.

-

Charge the viscometer with the sample of this compound in the manner dictated by the design of the instrument.

-

Place the charged viscometer into the constant temperature bath. Allow sufficient time for the sample to reach the test temperature.

-

Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.

-

Allow the sample to flow freely down the capillary.

-

Measure the time required for the meniscus to pass from the upper timing mark to the lower timing mark.

-

Repeat the measurement to ensure reproducibility.

-

Calculate the kinematic viscosity (ν) in centistokes (cSt) or millimeters squared per second (mm²/s) using the following equation: ν = C × t where C is the calibration constant of the viscometer and t is the mean flow time in seconds.

Synthesis of this compound

This compound is synthesized via the esterification of azelaic acid with 2-ethylhexyl alcohol. The reaction is typically catalyzed by an acid.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Bis(2-ethylhexyl) azelate (CAS 103-24-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-boiling point, colorless, and odorless liquid organic compound. It is the diester of azelaic acid and 2-ethylhexanol.[1][2] Primarily utilized as a high-performance plasticizer, it imparts excellent low-temperature flexibility and good heat resistance to a variety of polymers, particularly polyvinyl chloride (PVC) and other synthetic resins.[3] Its low toxicity and volatility have also led to its use in applications where safety is a priority, such as in food-contact materials, medical devices, and cosmetics as an emollient and film-forming agent.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and toxicological profile, presenting data in a structured format for easy reference and comparison.

Physicochemical Properties

This compound is characterized by its high molecular weight, low vapor pressure, and lipophilic nature. These properties are critical to its function as a stable and permanent plasticizer.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | bis(2-ethylhexyl) nonanedioate | [1] |

| Synonyms | Di(2-ethylhexyl) azelate, Dioctyl azelate, DOZ | [1][2] |

| CAS Number | 103-24-2 | [1] |

| Molecular Formula | C₂₅H₄₈O₄ | [1] |

| Molecular Weight | 412.65 g/mol | |

| Appearance | Colorless to pale yellow, odorless liquid | [2] |

| Melting Point | -67 °C to -78 °C | |

| Boiling Point | 237 °C @ 5 mmHg; >282 °C (atmospheric) | |

| Density | 0.915 - 0.92 g/cm³ @ 25 °C | |

| Flash Point | 184.6 °C to 211 °C | |

| Vapor Pressure | 5.04 x 10⁻⁶ hPa @ 25 °C | |

| Water Solubility | < 0.0004 mg/L @ 20 °C; Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene, chloroform | |

| Log Kₒw (Octanol/Water Partition Coeff.) | 11.9 (experimentally obtained by extrapolation) |

Synthesis and Manufacturing

The industrial synthesis of this compound is a straightforward esterification reaction.

Reaction Principle

The compound is manufactured through the reaction of azelaic acid with two equivalents of 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, a byproduct of the reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

The following provides a representative, generalized protocol for the laboratory synthesis of this compound.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus fitted with a condenser, and a temperature probe.

-

Charging Reactants: The flask is charged with azelaic acid (1.0 mole), 2-ethylhexanol (2.2 moles, a slight excess to drive the reaction), and an acid catalyst such as p-toluenesulfonic acid (0.02 moles). A solvent that forms an azeotrope with water, like toluene, is added to facilitate water removal.

-

Reaction: The mixture is heated to reflux (typically 120-140 °C). The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by periodically analyzing the reaction mixture for the disappearance of azelaic acid using techniques like titration.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is neutralized by washing with a basic aqueous solution (e.g., sodium bicarbonate solution).

-

Purification: The organic layer is separated and washed with water to remove any remaining salts and base. The solvent (toluene) and excess 2-ethylhexanol are removed under reduced pressure using a rotary evaporator, followed by vacuum distillation to yield the pure this compound.

Applications

The primary application of this compound is as a plasticizer. Its molecular structure provides a unique combination of properties beneficial for various materials.

-

Polymer Plasticization: It is extensively used in PVC, celluloses, and polystyrene to improve flexibility, particularly at low temperatures.[3] This makes it suitable for products like wire and cable insulation, automotive interiors, and cold-weather apparel.[3]

-

Synthetic Lubricants: It serves as a base stock for synthetic lubricants, particularly where low-temperature performance is critical.

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as an emollient, hair conditioning agent, skin conditioning agent, and film-forming agent, providing a smooth feel and improving product stability.[4]

-

Drug Development and Medical Applications: Due to its low toxicity, it is used in medical devices. While not a common direct pharmaceutical excipient, its properties make it a candidate for use as a lipophilic vehicle or a penetration enhancer in topical and transdermal drug delivery systems. Esters of azelaic acid are explored for their lipophilic properties, which can improve the bioavailability of drugs by being enzymatically cleaved to the parent acid in vivo.

Toxicological Profile

This compound exhibits a very low order of acute toxicity. The main health effects observed in animal studies are related to repeated high-dose exposure.

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value | Guideline | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral (gavage) | > 2000 mg/kg bw | OECD TG 401 | |

| Skin Irritation | Rabbit | Dermal | Low potential | Not specified | |

| Eye Irritation | Rabbit | Ocular | Low potential (Rated 1 on a scale of 1-10) | Not specified | |

| Skin Sensitization | - | - | No available data | - | |

| Repeated Dose Toxicity (NOAEL) | Rat | Oral (gavage) | 300 mg/kg bw/day | OECD TG 422 | |

| Reproductive/Developmental Toxicity (NOAEL) | Rat | Oral (gavage) | 1000 mg/kg bw/day | OECD TG 422 | |

| Genotoxicity (Bacterial Reverse Mutation) | S. typhimurium | In vitro | Negative | Not specified | |

| Genotoxicity (Chromosomal Aberration) | - | In vitro | Negative | Not specified |

Mechanism of Action: Proposed Pathway for Liver Hypertrophy

In repeated dose toxicity studies, hypertrophy of centrilobular hepatocytes was observed in male rats at high doses (1000 mg/kg bw/day). While the specific molecular mechanism for this compound has not been elucidated, this effect is a known class effect for many plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP). The proposed mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. This is considered an adaptive response in rodents and its relevance to humans is debated.

Caption: Proposed mechanism of liver hypertrophy via PPARα activation.

Environmental Fate and Ecotoxicology

This compound is readily biodegradable under aerobic conditions. Due to its very low water solubility and high log Kₒw, if released into the environment, it is expected to partition predominantly into soil and sediment.

Table 3: Ecotoxicological and Environmental Fate Data

| Endpoint | Species/System | Result | Guideline | Reference(s) |

| Ready Biodegradability | Aerobic microorganisms | >94% degradation in 28 days (Pass) | OECD TG 301C | |

| Acute Toxicity to Fish | - | No data available | - | |

| Chronic Toxicity to Daphnia | Daphnia magna (21 days) | NOEC > 0.064 mg/L (> water solubility) | OECD TG 211 | |

| Toxicity to Algae | P. subcapitata (72 hrs) | NOEC > 0.08 mg/L (> water solubility) | OECD TG 201 | |

| Bioaccumulation Potential | - | Log BCF = 0.5 (calculated), not likely to bioaccumulate | - |

Experimental Protocols

The toxicological and environmental data presented are based on internationally recognized standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

-

Objective: To assess general systemic toxicity, as well as effects on male and female reproductive performance such as gonadal function, mating behavior, conception, development of the conceptus, and parturition.

-

Methodology: The test substance is administered orally (gavage) in graduated daily doses to groups of male and female rats. Males are dosed for a minimum of four weeks (including 14 days pre-mating) and females are dosed throughout the study (approx. 54 days, including 14 days pre-mating, gestation, and early lactation). At least three dose groups and a control group are used, typically with 10 animals of each sex per group. Endpoints include daily clinical observations, body weight, food/water consumption, hematology, clinical chemistry, gross necropsy, organ weights, histopathology, and detailed examination of reproductive and developmental parameters (e.g., litter size, pup viability, pup weights).

OECD TG 301C: Ready Biodegradability - Modified MITI Test (I)

-

Objective: To screen chemicals for ready biodegradability in an aerobic aqueous medium.

-

Methodology: A measured amount of the test substance is added to a mineral medium inoculated with a mixed population of aerobic microorganisms. The test is run in a closed respirometer system. The consumption of oxygen is measured continuously and is an indication of the biodegradation of the substance. The test typically lasts for 28 days. A substance is considered readily biodegradable if it reaches a pass level of >60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period.

OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae.

-

Methodology: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth is measured by determining the algal biomass (e.g., via cell counts or fluorescence) at 24-hour intervals and comparing it to control cultures. The results are expressed as the concentration that causes a 50% inhibition of growth (EC₅₀) and the No Observed Effect Concentration (NOEC).

Analytical Methods

The quantification and identification of this compound in various matrices are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of this compound.

-

Sample Preparation (from a polymer matrix):

-

A known weight of the polymer is finely ground.

-

The plasticizer is extracted from the polymer using a suitable solvent (e.g., dichloromethane (B109758) or hexane) via sonication or Soxhlet extraction.

-

The extract is filtered and, if necessary, concentrated. An internal standard may be added for accurate quantification.

-

-

GC-MS Conditions (Typical):

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID).

-

Carrier Gas: Helium at a constant flow.

-

Injector: Splitless mode at ~280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 80°C, ramping to 280°C.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550 or using Selected Ion Monitoring (SIM) for higher sensitivity.

-

Caption: A typical workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a versatile and widely used plasticizer and lubricant base with a favorable safety profile. Its key technical advantage is the excellent low-temperature performance it imparts to polymers. Toxicological data indicate a low potential for acute toxicity, irritation, and genotoxicity. The observation of liver hypertrophy in rodents at high doses is likely mediated by a PPARα activation mechanism, a pathway whose relevance to human health is a subject of ongoing scientific discussion. Its ready biodegradability and low potential for bioaccumulation suggest a limited environmental impact. The well-established analytical methods allow for its reliable monitoring and quality control in various applications, including those in the highly regulated fields of medical devices and cosmetics.

References

- 1. This compound | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of Bis(2-ethylhexyl) azelate

This guide provides an in-depth analysis of the molecular characteristics of Bis(2-ethylhexyl) azelate, a significant compound utilized in various industrial applications. Designed for researchers, scientists, and professionals in drug development, this document outlines its fundamental chemical properties and visualizes its molecular architecture.

Molecular Properties

This compound, also known by its IUPAC name bis(2-ethylhexyl) nonanedioate, is a diester of azelaic acid and 2-ethylhexanol.[1][2] It is a high-boiling point liquid that finds use as a plasticizer.[3] The key quantitative molecular data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C25H48O4 | [1][4][5][6][7][8] |

| Molecular Weight | 412.6 g/mol | [1][2] |

| Exact Mass | 412.35526001 Da | [1] |

| IUPAC Name | bis(2-ethylhexyl) nonanedioate | [1][2] |

| SMILES | CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC | [1][4] |

| CAS Number | 103-24-2 | [1][4][5][6][7] |

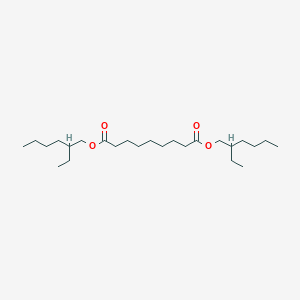

Molecular Structure Visualization

To further elucidate the molecular structure of this compound, a two-dimensional diagram has been generated using the Graphviz (DOT language). This visualization provides a clear representation of the connectivity of the atoms within the molecule.

Molecular structure of this compound.

References

- 1. This compound | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | 103-24-2 [chemicalbook.com]

- 4. This compound, 75% | 103-24-2 | FB62541 [biosynth.com]

- 5. usbio.net [usbio.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

Solubility Profile of Bis(2-ethylhexyl) azelate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-ethylhexyl) azelate, a widely used plasticizer also known as dioctyl azelate (DOZ), in various organic solvents. This document is intended to be a valuable resource for professionals in research and development who utilize this compound in their formulations.

Core Properties of this compound

This compound is a colorless to pale yellow, odorless liquid.[1] It is a high-boiling point ester with the chemical formula C25H48O4.[2][3][4] Its primary applications are as a plasticizer, particularly in PVC and other polymers, to enhance flexibility and durability, especially at low temperatures.[1]

Qualitative Solubility Data

| Organic Solvent | Solubility | Reference |

| Alcohols | Soluble | [2][3] |

| Acetone | Soluble | [1][2][3][5] |

| Benzene | Soluble | [1][2][3][5] |

| Ether | Soluble | [5] |

| Chloroform | Slightly Soluble | [3][4] |

| Methanol | Slightly Soluble | [3][4] |

Experimental Protocol for Determining Solubility

While specific standardized methods for the quantitative determination of this compound solubility in organic solvents are not explicitly detailed in the reviewed literature, a general experimental protocol can be established based on standard laboratory practices for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C) and express it in grams per 100 mL of solvent.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks (various sizes)

-

Calibrated pipettes

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vortex mixer or magnetic stirrer with stir bars

-

Syringe filters (if necessary for clarification)

Procedure:

-

Solvent Preparation: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25°C) in a temperature-controlled bath.

-

Sample Preparation: Accurately weigh a known amount of this compound into a series of volumetric flasks.

-

Dissolution:

-

Add a small amount of the temperature-equilibrated solvent to each flask and swirl to initiate dissolution.

-

Continue to add the solvent incrementally, with vigorous mixing (using a vortex mixer or magnetic stirrer) after each addition.

-

Bring the final volume up to the calibration mark of the flask.

-

-

Equilibration and Observation:

-

Place the sealed flasks in the temperature-controlled bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Periodically inspect the solutions for any signs of undissolved solute (e.g., cloudiness, phase separation).

-

-

Determination of Saturation Point:

-

The highest concentration at which the this compound remains fully dissolved is considered the saturation solubility under the tested conditions.

-

To confirm, a slightly higher concentration should be prepared to observe the point of insolubility.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams per 100 mL of solvent.

-

Report the solubility along with the specific solvent and the temperature at which the measurement was made.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

References

- 1. This compound | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | 103-24-2 [chemicalbook.com]

- 3. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 103-24-2 CAS MSDS (AZELAIC ACID DI(2-ETHYLHEXYL) ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 75% | 103-24-2 | FB62541 [biosynth.com]

Bis(2-ethylhexyl) Azelate: An In-Depth Technical Guide to its Thermal Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-performance plasticizer widely utilized in various industrial applications, including in the formulation of polymers for medical devices and drug delivery systems. Its primary function is to impart flexibility and durability to materials. A critical aspect of its performance and safety profile, particularly in applications involving heat or long-term storage, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available data and established principles of organic chemistry.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties provide a foundational understanding of its general stability.

| Property | Value |

| Chemical Formula | C25H48O4 |

| Molecular Weight | 412.66 g/mol |

| Appearance | Colorless to pale yellow, odorless liquid |

| Boiling Point | >282 °C |

| Flash Point | 211 °C |

| Density | Approximately 0.92 g/cm³ |

Thermal Stability and Degradation Profile

This compound is generally recognized for its good thermal stability, a desirable characteristic for a plasticizer used in processes that involve elevated temperatures, such as polymer extrusion. However, like all organic compounds, it will undergo thermal decomposition at sufficiently high temperatures.

Proposed Thermal Degradation Mechanism

The thermal degradation of long-chain diesters, such as this compound, is expected to proceed through a mechanism common to many esters: a non-radical, intramolecular elimination reaction (pyrolysis). This type of reaction, often referred to as a cis-elimination or an Ei reaction, involves a cyclic transition state.

For this compound, the proposed primary degradation pathway involves the cleavage of the ester bond, leading to the formation of azelaic acid and 2-ethyl-1-hexene (B155198). This reaction would proceed through a six-membered ring transition state. Due to the symmetrical nature of the molecule, this degradation can occur at either of the two ester functional groups.

Further fragmentation of the initial degradation products can occur at higher temperatures. Azelaic acid itself can undergo further decarboxylation or other decomposition reactions. The 2-ethyl-1-hexene may also undergo isomerization or further breakdown.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and identify the degradation products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature at maximum weight loss rate, and the residual mass of this compound.

Apparatus: A high-resolution thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature to obtain the TGA curve.

-

Plot the derivative of the weight loss with respect to temperature (DTG curve) to identify the temperature of the maximum rate of decomposition.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss.

-

Record the temperatures at 5%, 10%, and 50% weight loss.

-

Note the percentage of residue remaining at the end of the experiment.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the chemical composition of the volatile products generated during the thermal decomposition of a sample.

Objective: To identify the individual chemical compounds produced during the thermal degradation of this compound.

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

-

Instrument Setup:

-

Insert the sample cup into the pyrolyzer.

-

The pyrolyzer is directly interfaced with the GC injection port.

-

-

Pyrolysis Program:

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., a temperature corresponding to the maximum rate of decomposition observed in TGA, or a series of increasing temperatures to observe the evolution of different products).

-

The pyrolysis is carried out in an inert atmosphere (helium).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept directly onto the GC column.

-

The compounds are separated based on their boiling points and interaction with the stationary phase of the column.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

-

The retention time in the chromatogram provides additional confirmation of the compound's identity.

-

Conclusion

This compound is a thermally stable plasticizer, a property essential for its wide range of applications. While specific quantitative data on its thermal decomposition is not extensively published, its degradation is expected to follow established chemical principles for long-chain esters, primarily yielding azelaic acid and 2-ethyl-1-hexene through a cis-elimination reaction. For a precise understanding of its thermal stability and degradation profile, rigorous experimental analysis using techniques such as TGA and Py-GC-MS is necessary. The detailed protocols provided in this guide offer a robust framework for researchers and professionals to conduct such an evaluation, ensuring the safe and effective use of this compound in their applications.

Spectroscopic Profile of Bis(2-ethylhexyl) azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bis(2-ethylhexyl) azelate (CAS No. 103-24-2), a widely used plasticizer and emollient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.00 | d | 4H | -O-CH₂ -CH- |

| ~2.28 | t | 4H | -CO-CH₂ -CH₂- |

| ~1.61 | m | 6H | -CO-CH₂-CH₂ - and -CH(CH₂CH₂)- |

| ~1.30 | m | 16H | -(CH₂)₄-CH₃ and -CH₂-CH(CH₂)₂ - |

| ~0.89 | t | 12H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (ppm) | Assignment |

| ~173.8 | C =O |

| ~67.2 | -O-CH₂ - |

| ~41.1 | -CH (CH₂CH₃)- |

| ~34.4 | -CO-CH₂ - |

| ~30.6 | -CH₂-CH(CH₂CH₂ )- |

| ~29.0 | -CO-CH₂-CH₂ - and -(CH₂ )₅- |

| ~25.1 | -CO-CH₂CH₂-CH₂ - |

| ~23.8 | -CH(CH₂CH₂ )- |

| ~14.1 | -CH₂-CH₃ (butyl) |

| ~11.1 | -CH(CH₂ CH₃)- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2860 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The data presented here is for electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 412 | < 5 | [M]⁺ (Molecular Ion) |

| 301 | ~12 | [M - C₈H₁₅O]⁺ |

| 283 | ~15 | [M - C₈H₁₇O]⁺ |

| 171 | 100 | [C₉H₁₅O₃]⁺ |

| 112 | ~48 | [C₈H₁₆]⁺ |

| 70 | ~31 | [C₅H₁₀]⁺ |

| 57 | ~42 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, hexane). The concentration should be within the linear range of the instrument.

-

-

GC Method:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms).

-

Oven Program: Implement a temperature program to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 40-500).

-

Detector: The detector will record the abundance of the ions at each m/z value.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained mass spectrum with a library database for confirmation.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

The Core Mechanism of Bis(2-ethylhexyl) Azelate as a Polyvinyl Chloride Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) azelate (DOZ), a high-performance plasticizer, plays a crucial role in modifying the physical properties of polyvinyl chloride (PVC), transforming it from a rigid polymer into a flexible and versatile material. This technical guide delves into the fundamental mechanism of action by which DOZ imparts plasticity to PVC. It explores the molecular interactions, thermodynamic principles, and resulting macroscopic property changes. Detailed experimental protocols for evaluating plasticizer performance are provided, and key quantitative data are summarized for comparative analysis.

Introduction

Polyvinyl chloride, in its unadulterated state, is a rigid and brittle polymer, limiting its applications. The incorporation of plasticizers is essential to enhance its flexibility, durability, and processability. Plasticizers are additives that, when incorporated into a material, increase its plasticity or fluidity. This compound, an ester of azelaic acid and 2-ethylhexanol, is a widely utilized primary plasticizer, particularly valued for its excellent low-temperature performance and good compatibility with PVC. Understanding the precise mechanism of its plasticizing action is paramount for optimizing formulations and predicting material performance.

Mechanism of Action

The plasticizing effect of this compound is a result of its ability to interrupt the intermolecular forces between PVC polymer chains. The core mechanism can be elucidated through several synergistic theories:

-

Lubricity Theory: This theory posits that the plasticizer molecules act as molecular lubricants, inserting themselves between the long polymer chains of PVC. This physical separation reduces the friction and intermolecular attractive forces, primarily van der Waals forces and dipole-dipole interactions, between the polymer chains. The long, flexible aliphatic chains of DOZ effectively shield the polar C-Cl bonds of adjacent PVC chains from one another, allowing them to slide past each other more easily.

-

Gel Theory: According to this theory, the plasticizer and polymer form a three-dimensional gel-like structure. The DOZ molecules solvate the PVC chains, breaking the polymer-polymer bonds and forming weaker polymer-plasticizer bonds. This creates a more mobile and less ordered structure, which manifests as increased flexibility.

-

Free Volume Theory: This theory focuses on the increase in "free volume" within the polymer matrix upon the addition of a plasticizer. Free volume refers to the space within a solid or liquid that is not occupied by the polymer molecules themselves. DOZ molecules, being smaller than the polymer chains, occupy some of this free volume but also create additional space due to their molecular shape and the disruption of the polymer chain packing. This increased free volume facilitates the movement of polymer segments, thereby lowering the glass transition temperature (Tg) and increasing flexibility.

The long, branched alkyl chains of this compound contribute significantly to its effectiveness. The branching disrupts the regular packing of the polymer chains, further enhancing the increase in free volume and segmental mobility. The ester groups in the DOZ molecule provide polarity, which ensures good compatibility with the polar PVC matrix, preventing phase separation and exudation of the plasticizer.

Figure 1: Mechanism of plasticization by this compound in PVC.

Quantitative Data on Performance

The addition of this compound to PVC significantly alters its mechanical and thermal properties. The following tables summarize the quantitative effects of DOZ on PVC, with comparisons to unplasticized PVC and PVC plasticized with the common plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP).

Table 1: Mechanical Properties of PVC Plasticized with this compound (D2EHAz) vs. DEHP

| Property | Unplasticized PVC | PVC + 40 phr D2EHAz | PVC + 40 phr DEHP |

| Tensile Strength (MPa) | 50-60 | 18.5 | 20.7 |

| Elongation at Break (%) | 2-40 | 350 | 320 |

| 100% Modulus (MPa) | - | 9.8 | 11.2 |

Data sourced from a comparative study on suberate, azelate, and sebacate (B1225510) plasticizers.[1]

Table 2: Thermal Properties of PVC Plasticized with this compound (D2EHAz) vs. DEHP

| Property | Unplasticized PVC | PVC + 40 phr D2EHAz | PVC + 40 phr DEHP |

| Glass Transition Temp. (Tg) (°C) | ~85 | 35.1 | 40.5 |

| Td1 (5% weight loss) (°C) | ~250 | 290.83 | 285.5 |

| Td2 (max. weight loss rate) (°C) | ~320 | 315.7 | 310.3 |

Data sourced from a comparative study on suberate, azelate, and sebacate plasticizers.[1]

Experimental Protocols

The evaluation of a plasticizer's performance involves a suite of standardized tests to quantify its effect on the polymer's properties. Below are detailed methodologies for key experiments.

Sample Preparation: Solvent Casting

-

Dissolution: A predetermined amount of PVC resin is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), under constant stirring until a homogenous solution is obtained.

-

Plasticizer Addition: The desired amount of this compound is added to the PVC solution and stirred until completely mixed. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

-

Casting: The solution is poured onto a flat, level glass plate. A casting knife or a drawdown bar is used to ensure a uniform thickness of the cast film.

-

Drying: The cast film is left in a fume hood at ambient temperature to allow for the slow evaporation of the solvent. This is followed by drying in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) to remove any residual solvent.

-

Conditioning: The dried films are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Figure 2: Workflow for sample preparation via solvent casting.

Mechanical Testing: Tensile Properties (ASTM D882)

-

Specimen Preparation: The conditioned PVC films are cut into rectangular strips of specific dimensions (e.g., 100 mm length x 10 mm width).

-

Instrumentation: A universal testing machine equipped with grips suitable for thin films and an extensometer is used.

-

Test Procedure: The specimen is mounted in the grips of the testing machine. The machine is set to a constant rate of crosshead movement. The specimen is pulled until it ruptures.

-

Data Acquisition: The load and elongation are recorded throughout the test.

-

Calculations: Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.

Thermal Analysis

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the plasticized PVC film is hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is used.

-

Test Procedure: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. For example, heat from room temperature to 120 °C, cool to -50 °C, and then heat again to 120 °C at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

-

Sample Preparation: A small, accurately weighed sample (10-20 mg) of the plasticized PVC film is placed in a TGA sample pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Test Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of degradation (Td1) and the temperature of maximum weight loss rate (Td2) are determined from the TGA and its derivative (DTG) curves, respectively.

Figure 3: Experimental workflow for DSC and TGA.

Plasticizer Migration Test

-

Sample Preparation: A circular disc of the plasticized PVC film of known weight and dimensions is prepared.

-

Extraction Medium: A suitable solvent (e.g., hexane, ethanol, or a food simulant) is chosen based on the intended application of the PVC material.

-

Test Procedure: The PVC disc is immersed in a known volume of the extraction medium in a sealed container. The container is stored at a specific temperature for a defined period (e.g., 24 hours at 40 °C).

-

Analysis: The PVC disc is removed, dried, and reweighed to determine the weight loss due to plasticizer migration. Alternatively, the concentration of the leached plasticizer in the extraction medium can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Conclusion

This compound functions as an effective plasticizer for PVC by physically separating the polymer chains, thereby reducing intermolecular forces and increasing the free volume within the polymer matrix. This molecular-level interaction leads to a significant decrease in the glass transition temperature and a marked increase in the flexibility and elongation of the PVC material. The quantitative data presented demonstrates the potent plasticizing effect of DOZ, often surpassing the performance of conventional phthalate plasticizers, particularly in enhancing low-temperature flexibility. The detailed experimental protocols provided herein serve as a comprehensive guide for the systematic evaluation of plasticizer performance, enabling researchers and professionals to make informed decisions in material formulation and development.

References

"Bis(2-ethylhexyl) azelate" toxicological profile and safety data

An In-depth Technical Guide on the Toxicological Profile and Safety of Bis(2-ethylhexyl) azelate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chemical compound used primarily as a plasticizer. This technical guide provides a comprehensive overview of its toxicological profile and associated safety data, drawing from available scientific literature and regulatory assessments. The information is intended to support researchers, scientists, and professionals in the fields of drug development and chemical safety in making informed decisions. The toxicological data indicates a low order of acute toxicity. Repeated dose studies in rodents have established a No-Observed-Adverse-Effect Level (NOAEL). There is currently no available data to suggest that this compound is a skin sensitizer (B1316253) or a carcinogen.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 103-24-2

-

Synonyms: Di(2-ethylhexyl) azelate, Azelaic acid di(2-ethylhexyl) ester, DOZ

-

Molecular Formula: C₂₅H₄₈O₄

-

Molecular Weight: 412.65 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Toxicological Profile

The toxicological profile of this compound has been evaluated through a series of studies, primarily conducted under the framework of the OECD Screening Information Dataset (SIDS).

Acute Toxicity

This compound exhibits a low level of acute toxicity.

| Route | Species | Test Guideline | Endpoint | Value | Reference |

| Oral | Rat (male & female) | OECD TG 401 | LD₅₀ | > 2000 mg/kg bw | [1] |

Skin and Eye Irritation

Available studies suggest a low potential for skin and eye irritation.

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Rabbit | Low potential for irritation | [1] |

| Eye Irritation | Rabbit | Low potential for irritation | [1] |

Skin Sensitization

There is no available information to assess the skin sensitization potential of this compound.[1]

Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test was conducted in rats.

| Species | Test Guideline | Doses (mg/kg bw/day) | Duration | NOAEL | Key Findings at LOAEL (1000 mg/kg bw/day) | Reference |

| Rat (male & female) | OECD TG 422 | 0, 100, 300, 1000 | Males: 42 days; Females: 42-53 days | 300 mg/kg bw/day | Males: Suppressed body weight gain, increased relative liver weight, hypertrophy of centrilobular hepatocytes. Females: Decreased white blood cell count, lowered total protein, increased relative liver and kidney weights. | [1][2] |

Genotoxicity

This compound has not shown evidence of genotoxicity in in vitro assays.

| Test System | Test Guideline | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Test (Ames test) | OECD TG 471 | With and without | Negative | [2] |

| In vitro Chromosomal Aberration Test | - | With and without | Negative | [1] |

Carcinogenicity

There is no available information on the carcinogenic potential of this compound.[1]

Reproductive and Developmental Toxicity

The combined repeated dose and reproductive/developmental toxicity screening test also provided data on these endpoints.

| Species | Test Guideline | Doses (mg/kg bw/day) | NOAEL (Reproductive) | NOAEL (Developmental) | Key Findings | Reference |

| Rat (male & female) | OECD TG 422 | 0, 100, 300, 1000 | Males: 1000 mg/kg bw/day; Females: 300 mg/kg bw/day | 1000 mg/kg bw/day | No adverse effects on reproductive or developmental parameters were observed up to the highest dose tested. | [1][2] |

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD TG 422)

This study was central to the toxicological assessment of this compound. The experimental workflow is outlined below.

Caption: Experimental workflow for the OECD TG 422 study on this compound.

Methodology Summary:

-

Test Species: Rat (13 animals per sex per dose group).

-

Administration: Oral gavage, daily.

-

Dose Levels: 0 (corn oil vehicle), 100, 300, and 1000 mg/kg body weight/day.

-

Dosing Period: Males were dosed for 14 days prior to mating and throughout the mating period (total of 42 days). Females were dosed for 14 days prior to mating, during mating, gestation, and until day 4 of lactation (total of 42-53 days).

-

Parameters Evaluated: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and offspring viability and growth. At termination, gross necropsy and histopathology were performed on parental animals.

Potential Mechanism of Action

There are no studies that have specifically investigated the mechanism of toxicity for this compound. However, based on its structural similarity to other plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA), a potential mechanism involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs) can be hypothesized. It is crucial to note that this is a theoretical pathway for this compound and has not been experimentally verified for this specific compound.

Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

Safety Data

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as the American Conference of Governmental Industrial Hygienists (ACGIH) or the Occupational Safety and Health Administration (OSHA). A safety data sheet for the substance also indicates that it contains no substances with occupational exposure limit values.[3]

Handling and Personal Protective Equipment (PPE)

Standard safe handling procedures for chemicals should be followed. This includes working in a well-ventilated area and using appropriate personal protective equipment.

-

Eye/Face Protection: Safety glasses or a face shield.

-

Hand Protection: Protective gloves.

-

Skin and Body Protection: Protective suit.

-

Respiratory Protection: In case of vapor or mist generation, a gas mask may be required.[3]

Environmental Fate

This compound is expected to have low mobility in soil and is likely to adsorb to suspended solids and sediment in water. It is considered to be readily biodegradable.[1] In the atmosphere, it is expected to be degraded by photochemical reactions with a relatively short half-life.[1]

Conclusion

This compound demonstrates a low order of acute toxicity and is not a significant skin or eye irritant. A NOAEL of 300 mg/kg bw/day for repeated dose toxicity in rats has been established. The substance did not show genotoxic potential in in vitro tests. There is no evidence to suggest that it is a skin sensitizer or a carcinogen. The NOAELs for reproductive and developmental toxicity are high, indicating low concern for these endpoints at relevant exposure levels. While a definitive mechanism of action has not been elucidated for this compound, the potential for PPARα activation, similar to other plasticizers, is a plausible hypothesis for the observed liver effects at high doses. Standard chemical handling precautions are recommended due to the absence of established occupational exposure limits.

References

An In-depth Technical Guide to the Biodegradability of Bis(2-ethylhexyl) azelate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) azelate, a common plasticizer, demonstrates ready biodegradability in aqueous environments. While specific data on its biodegradation in soil is limited, its structural similarity to other well-studied plasticizers allows for informed predictions of its environmental fate. This guide provides a comprehensive overview of the existing data on the biodegradability of this compound in both soil and water, details relevant experimental protocols, and presents a putative metabolic pathway.

Biodegradability in Water

Quantitative Data

A key study following the OECD Test Guideline 301C (Modified MITI Test) demonstrated significant biodegradation of this compound over a 28-day period.[1]

| Test Guideline | Duration | Result | Classification |

| OECD TG 301C | 28 days | >94% biodegradation | Readily biodegradable |

Experimental Protocol: OECD Test Guideline 301C (Modified MITI Test)

This method determines the ready biodegradability of a chemical substance by microorganisms in an aqueous medium.

Principle: The consumption of oxygen by a microbial population in the presence of the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and serves as an indicator of the extent of biodegradation.

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (this compound) is inoculated with a mixed population of microorganisms.

-

Inoculum: The microbial inoculum is typically derived from activated sludge from a sewage treatment plant.

-

Test Conditions: The test is conducted in sealed vessels in the dark at a constant temperature of 25 ± 1°C.

-

Measurement: The consumption of oxygen is measured using a respirometer.

-

Control: A blank control, containing only the inoculum and mineral medium, is run in parallel to determine the background oxygen consumption of the microorganisms. A reference substance with known biodegradability is also tested to validate the procedure.

-

Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption of the test substance, corrected for the blank control, and expressed as a percentage of the ThOD.

Biodegradability in Soil

Inferred Biodegradation and Influencing Factors

Studies on DEHP in soil have shown that its biodegradation is influenced by several factors, which are also likely to affect this compound:

-

Microbial Population: The presence of a diverse and adapted microbial community is crucial for degradation.

-

Soil Type and Properties: Soil organic matter content, pH, and texture can influence the bioavailability and degradation rate of the compound.

-

Temperature and Moisture: Optimal temperature and moisture levels are necessary for microbial activity.

The half-life of DEHP in soil has been reported to range from a few days to several weeks, depending on the specific environmental conditions.[2][3] It is reasonable to assume a similar range for this compound under favorable aerobic conditions.

Experimental Protocol: ISO 17556 - Determining Aerobic Biodegradation of Plastic Materials in Soil

This standard method is used to determine the ultimate aerobic biodegradability of plastic materials by measuring the oxygen demand in a respirometer or the amount of carbon dioxide evolved.

Principle: The test material is mixed with soil, and the amount of carbon dioxide produced by microbial respiration is measured over time. This is compared to the theoretical amount of CO2 that could be produced from the complete mineralization of the test material.

Methodology:

-

Test Setup: A known amount of the test substance is mixed with a standard soil.

-

Incubation: The soil mixture is incubated in a controlled environment with a constant temperature and humidity.

-

CO2 Measurement: The evolved CO2 is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide), and the amount is determined by titration or with an infrared analyzer.

-

Control: A blank control with soil but without the test substance is run to measure the background CO2 production of the soil microorganisms. A reference material with known biodegradability (e.g., cellulose) is also tested.

-

Data Analysis: The percentage of biodegradation is calculated from the net CO2 evolution from the test substance, corrected for the blank, and expressed as a percentage of the theoretical CO2 production.

Proposed Metabolic Pathway

The biodegradation of this compound is expected to proceed through a two-step process involving initial hydrolysis of the ester bonds followed by the degradation of the resulting alcohol and dicarboxylic acid.

Step 1: Hydrolysis

The initial step is the enzymatic hydrolysis of the two ester linkages in the this compound molecule. This reaction is catalyzed by esterase enzymes produced by soil and water microorganisms. The hydrolysis yields two primary metabolites: 2-ethylhexanol and nonanedioic acid (azelaic acid).[4]

Step 2: Mineralization of Metabolites

The resulting metabolites are then further degraded by microorganisms.

-

2-Ethylhexanol: This alcohol is readily metabolized by a variety of microorganisms through oxidation to 2-ethylhexanoic acid, followed by beta-oxidation and subsequent entry into the citric acid cycle.

-

Nonanedioic Acid (Azelaic Acid): This dicarboxylic acid is also known to be biodegradable and is metabolized through pathways such as beta-oxidation, ultimately being converted to carbon dioxide and water.

Caption: Proposed metabolic pathway for this compound biodegradation.

Experimental Workflows

The following diagrams illustrate the general workflows for the standardized biodegradation tests discussed in this guide.

Caption: General experimental workflow for OECD Test Guideline 301C.

Caption: General experimental workflow for ISO 17556.

Conclusion

This compound is readily biodegradable in aqueous environments, with over 94% degradation observed in 28 days under the conditions of the OECD 301C test.[1] While specific quantitative data for its biodegradation in soil are lacking, its chemical structure suggests that it will undergo microbial degradation. The primary metabolic pathway involves hydrolysis to 2-ethylhexanol and nonanedioic acid, which are subsequently mineralized. The rate of biodegradation in soil is expected to be influenced by various environmental factors. Standardized test methods, such as ISO 17556, provide a framework for quantifying the biodegradability of such compounds in soil environments. Further research is warranted to determine the precise degradation kinetics of this compound in various soil types.

References

Ecotoxicity of Bis(2-ethylhexyl) azelate and its Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) azelate (DEHA), a common plasticizer, and its environmental degradation products, 2-ethylhexanol and nonanedioic acid (azelaic acid), are subject to scrutiny for their potential ecological impact. This technical guide provides a comprehensive overview of the ecotoxicity of these compounds, summarizing available quantitative data, detailing experimental methodologies, and exploring known mechanisms of action. The aquatic toxicity of DEHA appears to be low, with acute and chronic effect concentrations for fish, invertebrates, and algae generally exceeding its water solubility. The primary degradation product, 2-ethylhexanol, exhibits a higher acute toxicity to aquatic organisms. Data on the ecotoxicity of nonanedioic acid is less definitive, with some indications of potential adverse effects. Significant data gaps remain concerning the toxicity of DEHA to soil and sediment-dwelling organisms and the specific signaling pathways affected by these compounds in ecologically relevant species.

Introduction

This compound (DEHA), also known as dioctyl azelate (DOZ), is a branched-chain dicarboxylic acid ester widely used as a plasticizer to impart flexibility to various polymers. Its production and use can lead to its release into the environment through various waste streams.[1] Once in the environment, DEHA is readily biodegradable, breaking down into 2-ethylhexanol and nonanedioic acid (azelaic acid).[2] Understanding the ecotoxicological profile of both the parent compound and its degradation products is crucial for a comprehensive environmental risk assessment. This guide synthesizes the current state of knowledge on the ecotoxicity of DEHA and its metabolites, focusing on quantitative data, experimental protocols, and mechanisms of toxicity.

Ecotoxicity of this compound (DEHA)